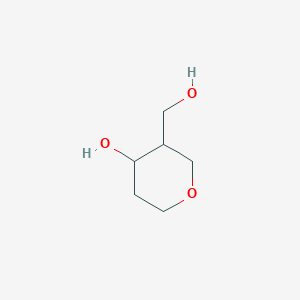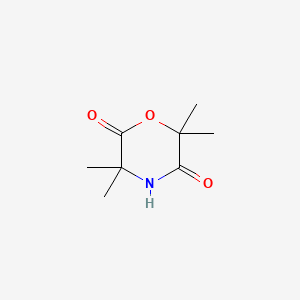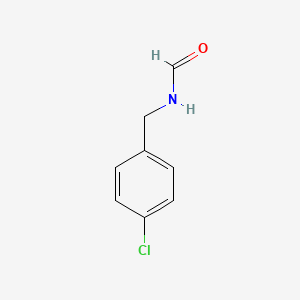
5-Acetoxy-2-pyrrolidinone
Descripción general
Descripción
5-Acetoxy-2-pyrrolidinone is a chemical compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of an acetoxy group at the 5-position of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxy-2-pyrrolidinone can be achieved through several methods. One common approach involves the acetylation of 5-hydroxy-2-pyrrolidinone using acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature and yields the desired product with high purity.
Another method involves the coupling of cyclic N-acyliminium ions with organozinc reagents. In this approach, N-substituted-5-hydroxy-2-pyrrolidinones are treated with boron trifluoride-diethyl ether complex or titanium tetrachloride to generate the cyclic N-acyliminium ions, which are then trapped by the organozinc reagent .
Industrial Production Methods
Industrial production of this compound often involves large-scale acetylation reactions using acetic anhydride and a suitable base. The process is optimized for high yield and purity, and the reaction conditions are carefully controlled to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
5-Acetoxy-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to 5-hydroxy-2-pyrrolidinone.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 5-Hydroxy-2-pyrrolidinone.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Acetoxy-2-pyrrolidinone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Acetoxy-2-pyrrolidinone involves its conversion to reactive intermediates such as N-acyliminium ions. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The compound’s acetoxy group can be hydrolyzed to release acetic acid, which may also contribute to its activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar structural features but without the acetoxy group.
Pyrrolidine-2,5-dione: A related compound with two carbonyl groups in the ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
5-Acetoxy-2-pyrrolidinone is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions .
Propiedades
IUPAC Name |
(5-oxopyrrolidin-2-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(8)10-6-3-2-5(9)7-6/h6H,2-3H2,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAYZYOKEYOXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40518497 | |
| Record name | 5-Oxopyrrolidin-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40518497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86976-20-7 | |
| Record name | 5-Oxopyrrolidin-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40518497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[Bis(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B3057908.png)
![2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B3057910.png)


![4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3057916.png)


![Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro-](/img/structure/B3057919.png)
![Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis-](/img/structure/B3057920.png)

